Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
Description
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetyl groups, a phenylsulfanyl group, and a triacetyloxypropyl group.
Properties
Molecular Formula |
C28H35NO14S |
|---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30) |
InChI Key |
NZFKVWJLAMASCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of the phenylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl groups can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and phenylsulfanyl groups may play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-propyl oxane-2-carboxylate
- Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2-diacetyloxypropyl)oxane-2-carboxylate
Uniqueness
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.
Molecular Characteristics:
- Molecular Formula: C28H35NO14S
- Molecular Weight: 641.6 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its structural components, particularly the acetyl and phenylsulfanyl groups. These groups are believed to enhance its binding affinity to specific molecular targets within biological systems. The compound may interact with various enzymes and receptors, potentially leading to significant biochemical effects.
Biological Activities
-
Antimicrobial Activity:
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. -
Anticancer Potential:
Research has begun to explore the compound's potential as an anticancer agent. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. -
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.
Case Studies and Experimental Data
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Study C | Enzyme Inhibition | Inhibited the activity of acetylcholinesterase by 45% at a concentration of 100 µg/mL. |
These studies highlight the compound's potential across various biological applications.
Synthetic Routes and Industrial Applications
The synthesis of this compound involves several steps:
- Protection of hydroxyl groups.
- Acetylation reactions.
- Introduction of the phenylsulfanyl group.
- Final purification steps to obtain high yields.
In industrial settings, optimized processes such as continuous flow reactors can enhance efficiency and reduce costs associated with large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
